molecular formula C30H44O7 B14797822 (9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B14797822
M. Wt: 516.7 g/mol
InChI Key: SRPHMISUTWFFKJ-VBXCABSPSA-N
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Description

The compound (9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl groups, ketone functionalities, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and ketone groups. Common synthetic routes may involve:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of ketone functionalities: Oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone functionalities can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ketone functionalities can produce secondary alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its hydroxyl and ketone functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl and ketone groups, as well as its cyclopenta[a]phenanthrene core. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/t17?,18?,19?,20?,23?,27-,28+,29-,30-/m0/s1

InChI Key

SRPHMISUTWFFKJ-VBXCABSPSA-N

Isomeric SMILES

C[C@@]12CC(C([C@]1(CC(=O)[C@@]3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)C=CC(C)(C)O)O)O

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Origin of Product

United States

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